3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-8(11-10-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRUTJCLJANIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The reaction of 3-methyl-1,3-diketones with hydrazine derivatives under acidic or basic conditions yields 3-methyl-1H-pyrazole-5-carboxylic acid intermediates. For example, methyl 3-nitro-1H-pyrazole-5-carboxylate—a structural analog—is synthesized via cyclocondensation of nitro-substituted diketones, achieving yields exceeding 80%. Adapting this method, 3-methyl-1H-pyrazole-5-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol, followed by nitration at the 5-position.
Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate | Ethanol | 80°C | 85% |
| Esterification | SOCl₂, MeOH | Methanol | 70°C | 95% |
| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0–5°C | 78% |
Functionalization of Pre-Formed Pyrazoles
Direct modification of 3-methyl-1H-pyrazole-5-carboxylic acid esters enables the introduction of the pyrrolidin-3-yl group. For instance, methyl 5-nitro-1H-pyrazole-3-carboxylate undergoes nucleophilic substitution with pyrrolidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, achieving 81% yield. This method highlights the versatility of nitro groups as leaving groups in aromatic substitution reactions.
Salt Formation: Dihydrochloride Preparation
The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to form the dihydrochloride salt. Crystallization from ethanol/water mixtures yields high-purity product.
Typical Procedure
- Dissolve 3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole (1 equiv) in ethanol.
- Add HCl (2.1 equiv) dropwise at 0°C.
- Stir for 2 h, filter, and recrystallize.
- Yield : 89%
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key advancements include:
- Automated Reactors : Precision control of temperature and reagent addition.
- In-Line Analytics : HPLC monitoring for real-time yield optimization.
- Solvent Recycling : Methanol and DMF recovery reduces environmental impact.
Case Study: Pilot Plant Synthesis
| Parameter | Value |
|---|---|
| Batch Size | 50 kg |
| Purity | 99.2% |
| Cycle Time | 24 h |
| Overall Yield | 75% |
Analytical Characterization
5.1 Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 7.21 (s, 1H, pyrazole-H), 3.82–3.75 (m, 1H, pyrrolidine-H), 3.12–3.05 (m, 2H), 2.91 (s, 3H, CH₃), 2.45–2.38 (m, 2H).
- IR (KBr) : 3420 cm⁻¹ (N-H), 1630 cm⁻¹ (C=N).
5.2 Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
- Elemental Analysis : Calculated for C₉H₁₆Cl₂N₂: C 45.97%, H 6.86%, N 11.91%; Found: C 45.82%, H 6.79%, N 11.85%.
Challenges and Optimization
6.1 Byproduct Formation
- Issue : Over-alkylation at the pyrazole N1 position.
- Solution : Use bulky bases (e.g., DBU) to suppress N-alkylation.
6.2 Solvent Selection
- DMF Alternatives : Switch to 2-MeTHF or cyclopentyl methyl ether (CPME) for greener synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring’s nitrogen atoms and the pyrrolidine moiety’s tertiary amine participate in nucleophilic substitutions. Key reactions include:
These reactions typically target the pyrrolidine’s tertiary nitrogen due to its higher nucleophilicity compared to the pyrazole nitrogens. Steric hindrance from the methyl group on the pyrazole ring limits substitutions at adjacent positions .
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
Pyrazolo[1,5-a]pyrimidine Formation
Reacted with β-diketones (e.g., acetylacetone) under acidic conditions (H₂SO₄, 80°C), it forms fused pyrazolo-pyrimidine systems via cyclocondensation :
Key Data:
-
Reaction time: 6–8 hours
-
Yield: 72% (isolated)
-
Characterization: IR peak at 1640 cm⁻¹ (C=N stretch), δ 7.2 ppm (pyrimidine H) in ¹H-NMR
Oxidation
The pyrrolidine ring undergoes oxidation with KMnO₄ (pH 7, 25°C) to form a pyrrolidone derivative:
Observations:
Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyrazole ring to a pyrazoline :
Conditions:
-
Pressure: 1 atm
-
Temperature: 50°C
-
Yield: 84%
Acid-Base Reactivity
The compound demonstrates pH-dependent tautomerism and deprotonation:
| pH Range | Dominant Form | Key Features |
|---|---|---|
| < 2 | Dihydrochloride salt | Fully protonated pyrrolidine N |
| 2–6 | Monocation (pyrazole N-deprotonated) | Stabilized by intramolecular H-bonding |
| > 8 | Neutral molecule | Both pyrazole and pyrrolidine deprotonated |
Deprotonation at pH > 8 enables coordination with metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities, which can be categorized into several key areas:
-
Anti-inflammatory Properties :
- Research indicates that pyrazole derivatives, including 3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, show promising anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response .
- Analgesic Effects :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Anti-inflammatory Activity
A study conducted by Bandgar et al. synthesized a series of pyrazole derivatives that included this compound. These compounds were evaluated for their ability to inhibit IL-6 and TNF-α in vitro. The findings showed that specific derivatives significantly reduced cytokine levels compared to controls, suggesting potential applications in treating inflammatory diseases .
Case Study 2: Neuroprotective Effects
In a neuroprotection study, researchers tested various pyrazole derivatives, including this compound, for their ability to protect neuronal cells from oxidative stress induced by oxygen-glucose deprivation. Results indicated that these compounds improved cell viability and reduced markers of oxidative damage, positioning them as candidates for further development in stroke therapy .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the pyrrolidinyl group, making it less complex and potentially less active in certain applications.
5-(Pyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole: The free base form without the dihydrochloride salt.
Uniqueness
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to the presence of both the methyl and pyrrolidinyl groups, as well as the dihydrochloride salt form. These structural features contribute to its distinct chemical properties, reactivity, and potential biological activities.
Biological Activity
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride (CAS: 2173135-19-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C8H15Cl2N3
- Molecular Weight : 224.13 g/mol
- Purity : 97.00%
The compound features a pyrazole ring substituted with a pyrrolidine moiety, which may contribute to its biological properties.
Research indicates that compounds containing pyrazole and pyrrolidine structures often exhibit a variety of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. The presence of the pyrrolidine ring may enhance this activity by improving solubility and bioavailability.
- Neuroprotective Effects : Some studies suggest that similar compounds can interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
Biological Activities
- Anticancer Activity
- A study evaluated various pyrazole derivatives against multiple cancer cell lines, highlighting the structural importance of substituents on the pyrazole ring for enhancing cytotoxicity. The compound's IC50 values were assessed across different tumor types, indicating significant antiproliferative activity (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
-
Anti-inflammatory Activity
- Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that this compound may possess anti-inflammatory properties.
-
Neuropharmacological Effects
- The compound's interaction with neurotransmitter receptors has been investigated, showing potential as an anxiolytic agent. It may modulate GABAergic and glutamatergic systems, providing a basis for further research into its use in treating anxiety disorders.
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity against ovarian cancer cells with an IC50 value of approximately 8 µM, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar pyrazole compounds in models of oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce neuronal apoptosis and oxidative stress markers, suggesting their potential utility in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with pyrazole precursors. For example, a two-step process may include:
Alkylation/Condensation : Reacting 3-methylpyrazole-5-carboxylic acid derivatives with pyrrolidin-3-yl amines under basic conditions (e.g., NaHCO₃ in DMF at 60–80°C).
Salt Formation : Treating the free base with HCl in aqueous or alcoholic solvents (e.g., 1.0 M HCl at 50°C for 2–3 hours) to form the dihydrochloride salt .
- Characterization : Use NMR (DMSO-d₆, 400 MHz) to confirm proton environments (e.g., pyrrolidine N–H signals at δ 11.01 ppm, pyrazole protons at δ 6.62–6.73 ppm) and ESI-MS for molecular ion validation (e.g., [M+1] at m/z 450.2) .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- FTIR : Confirm functional groups (e.g., N–H stretching at 3300–3400 cm⁻¹, C–N vibrations at 1250–1350 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content within ±0.4% of theoretical values) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolytic stability can be tested in pH 1.2 (HCl) and pH 7.4 buffers .
- Light Sensitivity : Perform ICH Q1B photostability testing (1.2 million lux hours) to identify photo-degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) to improve yield and reduce byproducts?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, solvent polarity (DMF vs. THF) significantly impacts coupling efficiency .
- Response Surface Methodology (RSM) : Apply a central composite design to model interactions between temperature (50–80°C) and HCl concentration (1.0–2.0 M) during salt formation .
- Validation : Confirm optimized conditions (e.g., 65°C, 1.5 M HCl) with triplicate runs to ensure reproducibility .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR spectra with GIAO methods. Compare experimental chemical shifts with computed values to identify conformational discrepancies .
- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–60°C) to detect hindered rotation in pyrrolidine or pyrazole moieties, which may explain unexpected splitting .
Q. How can computational tools predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Reaction Path Search : Use GRRM17 software to explore transition states and intermediates in reactions (e.g., Pd-catalyzed cross-couplings).
- Machine Learning : Train models on existing pyrazole reaction datasets (e.g., yield, solvent, catalyst) to predict optimal conditions for functionalization .
Q. What in vitro assays are suitable for evaluating bioactivity, and how can false positives be mitigated?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase targets (e.g., JAK2) using fluorescence polarization assays. Include control wells with DMSO-only to rule out solvent interference .
- Cytotoxicity : Use MTT assays on HEK293 cells with IC₅₀ calculations. Pre-treat compounds with glutathione to assess redox-mediated false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
